molecular formula C13H21NO B1385675 3-Methoxy-N-(2-methylphenethyl)-1-propanamine CAS No. 1040681-13-7

3-Methoxy-N-(2-methylphenethyl)-1-propanamine

Cat. No. B1385675
CAS RN: 1040681-13-7
M. Wt: 207.31 g/mol
InChI Key: RBNMMLNPZAGWQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-N-(2-methylphenethyl)-1-propanamine, also known as MMPPA, is an organic compound that has been studied for its potential applications in various scientific research fields. MMPPA has been studied for its synthesis methods, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

3-Methoxy-N-(2-methylphenethyl)-1-propanamine has a wide range of potential scientific research applications. It has been studied for its potential use in drug delivery systems, as an anti-cancer agent, and as a potential therapeutic agent for neurodegenerative diseases. Additionally, 3-Methoxy-N-(2-methylphenethyl)-1-propanamine has been studied for its ability to modulate the activity of several enzymes involved in signal transduction pathways, as well as its potential use as an anti-inflammatory agent.

Mechanism Of Action

The mechanism of action of 3-Methoxy-N-(2-methylphenethyl)-1-propanamine is not fully understood. However, it has been suggested that 3-Methoxy-N-(2-methylphenethyl)-1-propanamine may act as an agonist at certain G-protein coupled receptors (GPCRs), resulting in the activation of downstream signaling pathways. Additionally, 3-Methoxy-N-(2-methylphenethyl)-1-propanamine has been shown to modulate the activity of several enzymes involved in signal transduction pathways, such as protein kinases and phosphatases.
Biochemical and Physiological Effects
3-Methoxy-N-(2-methylphenethyl)-1-propanamine has been studied for its potential biochemical and physiological effects. In animal studies, 3-Methoxy-N-(2-methylphenethyl)-1-propanamine has been shown to modulate the activity of several enzymes involved in signal transduction pathways, as well as its potential use as an anti-inflammatory agent. Additionally, 3-Methoxy-N-(2-methylphenethyl)-1-propanamine has been studied for its potential use as an anti-cancer agent, as well as its potential therapeutic effects in neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

3-Methoxy-N-(2-methylphenethyl)-1-propanamine has several advantages and limitations for use in laboratory experiments. One advantage is that 3-Methoxy-N-(2-methylphenethyl)-1-propanamine is an organic compound, meaning it is relatively easy to obtain and synthesize. Additionally, 3-Methoxy-N-(2-methylphenethyl)-1-propanamine has been studied for its potential use in drug delivery systems, as well as its ability to modulate the activity of several enzymes involved in signal transduction pathways.
However, there are also several limitations to consider when using 3-Methoxy-N-(2-methylphenethyl)-1-propanamine in laboratory experiments. For example, the mechanism of action of 3-Methoxy-N-(2-methylphenethyl)-1-propanamine is not fully understood, and its potential therapeutic effects in humans are not yet known. Additionally, 3-Methoxy-N-(2-methylphenethyl)-1-propanamine is a relatively new compound and there is still much to be learned about its biochemical and physiological effects.

Future Directions

There are several potential future directions for research on 3-Methoxy-N-(2-methylphenethyl)-1-propanamine. One potential direction is to further investigate the mechanism of action of 3-Methoxy-N-(2-methylphenethyl)-1-propanamine, as well as its potential therapeutic effects in humans. Additionally, further research is needed to understand the biochemical and physiological effects of 3-Methoxy-N-(2-methylphenethyl)-1-propanamine, as well as its potential use in drug delivery systems. Finally, further research is needed to understand the advantages and limitations of using 3-Methoxy-N-(2-methylphenethyl)-1-propanamine in laboratory experiments.

properties

IUPAC Name

3-methoxy-N-[2-(2-methylphenyl)ethyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-12-6-3-4-7-13(12)8-10-14-9-5-11-15-2/h3-4,6-7,14H,5,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBNMMLNPZAGWQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCNCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-N-(2-methylphenethyl)-1-propanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxy-N-(2-methylphenethyl)-1-propanamine
Reactant of Route 2
Reactant of Route 2
3-Methoxy-N-(2-methylphenethyl)-1-propanamine
Reactant of Route 3
Reactant of Route 3
3-Methoxy-N-(2-methylphenethyl)-1-propanamine
Reactant of Route 4
Reactant of Route 4
3-Methoxy-N-(2-methylphenethyl)-1-propanamine
Reactant of Route 5
Reactant of Route 5
3-Methoxy-N-(2-methylphenethyl)-1-propanamine
Reactant of Route 6
Reactant of Route 6
3-Methoxy-N-(2-methylphenethyl)-1-propanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.